molecular formula C18H14N2O6S B14082934 5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione

5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione

Cat. No.: B14082934
M. Wt: 386.4 g/mol
InChI Key: WUUPEKZYYNJLBP-UHFFFAOYSA-N
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Description

5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties

Preparation Methods

The synthesis of 5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione typically involves the condensation of 3-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thiazolidinedione derivatives.

Scientific Research Applications

5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its antimicrobial and anti-inflammatory properties make it a candidate for studying biological pathways and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as an antitumor agent and its effects on various biological targets.

    Industry: It may be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 5-[[3-Methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylene]thiazolidine-2,4-dione include other thiazolidinedione derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their combined effects on its biological activity and reactivity.

Properties

Molecular Formula

C18H14N2O6S

Molecular Weight

386.4 g/mol

IUPAC Name

5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H14N2O6S/c1-25-15-8-12(9-16-17(21)19-18(22)27-16)4-7-14(15)26-10-11-2-5-13(6-3-11)20(23)24/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

WUUPEKZYYNJLBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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